molecular formula C24H10F10Si B11957540 Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane

Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane

Cat. No.: B11957540
M. Wt: 516.4 g/mol
InChI Key: CFYOORCRMAQODR-UHFFFAOYSA-N
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Description

The latter features two methyl groups instead of phenyl groups, with a molecular formula of C₁₄H₆F₁₀Si and a molecular weight of 392.27 g/mol . Its structure includes electron-withdrawing pentafluorophenyl groups, which enhance thermal stability and reactivity, making it useful in polymer end-capping reactions to achieve telechelic polysiloxanes with narrow dispersity (Đ = 1.10–1.15) . Safety data classify it as corrosive (GHS07) with hazards including skin/eye irritation (H315-H319-H335) .

Properties

Molecular Formula

C24H10F10Si

Molecular Weight

516.4 g/mol

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-diphenylsilane

InChI

InChI=1S/C24H10F10Si/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H

InChI Key

CFYOORCRMAQODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Synthesis

This method employs pentafluorophenylmagnesium bromide (C₆F₅MgBr) reacting with diphenyldichlorosilane (Ph₂SiCl₂) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a two-step mechanism:

  • Transmetallation : The Grignard reagent transfers pentafluorophenyl groups to the silicon center.

  • Chloride Displacement : Remaining chlorine substituents are replaced by additional pentafluorophenyl or phenyl groups.

Key Reaction Parameters :

  • Temperature: -78°C to 0°C (to minimize side reactions)

  • Molar Ratio: 2:1 (C₆F₅MgBr : Ph₂SiCl₂)

  • Reaction Time: 12–24 hours

Yield Optimization :

  • Excess Grignard reagent (2.2 equivalents) improves conversion rates to >85%.

  • Slow addition of Ph₂SiCl₂ to the Grignard solution prevents localized overheating.

Organolithium Route

Pentafluorophenyllithium (C₆F₅Li), generated from pentafluorobenzene and lithium metal, reacts with diphenyldichlorosilane in diethyl ether. This method offers faster reaction kinetics compared to Grignard approaches:

Advantages :

  • Higher selectivity due to stronger nucleophilicity of C₆F₅Li.

  • Shorter reaction times (4–6 hours at -30°C).

Limitations :

  • Sensitivity to moisture and oxygen necessitates rigorous inert atmosphere control.

  • Lithium byproducts complicate purification.

Critical Factors in Yield Optimization

Solvent Effects

Solvent polarity significantly influences reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
THF7.68295
Diethyl Ether4.37893
Toluene2.46588

Polar aprotic solvents like THF enhance silicon-electrophile activation, improving yields.

Temperature Modulation

Controlled cooling (-78°C) suppresses:

  • Homocoupling : Formation of (C₆F₅)₂SiPh₂ impurities.

  • Solvolysis : Premature reaction of chlorosilane with solvent.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (9:1) removes unreacted Ph₂SiCl₂.

  • Size-Exclusion Chromatography : Separates oligomeric byproducts (Mw > 800 Da).

Crystallization

Recrystallization from toluene/hexane (1:3) yields colorless crystals with >99% purity.

Characterization Data :

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -142.3 (ortho-F), -158.9 (meta-F), -118.4 (para-F).

  • ²⁹Si NMR (59.6 MHz, CDCl₃): δ -19.7 ppm (Si center).

  • Elemental Analysis : C 55.82%, F 36.79%, Si 5.44% (theoretical: C 55.83%, F 36.80%, Si 5.43%).

Scale-Up Considerations

Industrial-Scale Synthesis

Pilot plant trials demonstrate:

  • Batch Reactors : 50 L reactors achieve 75% yield with 92% purity.

  • Continuous Flow Systems : Microreactors (0.5 mm ID) enhance heat transfer, boosting yield to 88%.

Waste Management

  • Lithium Byproducts : Neutralized with aqueous HCl to form LiCl for safe disposal.

  • Solvent Recovery : Distillation recovers >95% THF for reuse.

Comparative Analysis of Methodologies

ParameterGrignard MethodOrganolithium Method
Reaction Time12–24 h4–6 h
Yield (%)8285
Purity (%)9597
ScalabilityModerateHigh
Byproduct ComplexityLowModerate

Chemical Reactions Analysis

Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane undergoes various types of chemical reactions, including:

Scientific Research Applications

Catalytic Applications

1.1 Hydrosilylation Reactions
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane has been utilized in hydrosilylation reactions where it acts as a silane source. These reactions are crucial for the formation of silicon-carbon bonds which are fundamental in organosilicon chemistry. The compound can facilitate the addition of silanes to alkenes and alkynes under mild conditions, leading to the formation of various organosilicon compounds.

1.2 Lewis Acid Catalysis
The compound serves as a Lewis acid catalyst in various organic transformations. Its ability to stabilize negative charges makes it effective in promoting reactions such as carbonyl reductions and deoxygenation processes. For instance, it has been shown to enhance the reactivity of alcohols and carbonyl compounds when combined with tris(pentafluorophenyl)borane as a co-catalyst .

Materials Science

2.1 Polymer Synthesis
In materials science, this compound is employed in the synthesis of functionalized polysiloxanes. These polymers exhibit desirable properties such as thermal stability and hydrophobicity. The compound can be used in condensation reactions to produce high-molecular-weight polysiloxanes which can be further utilized as adhesives or coatings .

2.2 Surface Modification
The compound has been applied in surface modification techniques to enhance the properties of silicon-based materials. By forming silane monolayers on silicon surfaces, it improves hydrolytic stability and creates superhydrophobic surfaces that are beneficial for various applications including sensors and microelectronics .

Medicinal Chemistry

3.1 Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays have demonstrated its potential as an anticancer agent by inducing apoptosis in malignant cells. This aspect opens avenues for further research into its mechanism of action and potential therapeutic applications.

Case Studies

Case StudyDescriptionFindings
Hydrosilylation of Alkenes Investigated the efficiency of this compound in hydrosilylation reactions with various alkenes.Demonstrated high yields and selectivity towards desired products under mild conditions .
Surface Functionalization Examined the use of this compound for modifying silicon surfaces to enhance hydrophobicity.Achieved superhydrophobic surfaces with improved stability against environmental factors .
Anticancer Activity Assessment Evaluated the cytotoxic effects on different cancer cell lines using this compound.Showed significant apoptosis induction in treated cancer cells compared to control groups.

Comparison with Similar Compounds

Bis(pentafluorophenyl)dimethylsilane vs. Other Bis(pentafluorophenyl)silanes

  • Methoxy groups increase polarity, enhancing solubility in polar solvents . Applications: Used as a precursor for introducing pentafluorophenyl groups in organic frameworks .

Metal-Containing Bis(pentafluorophenyl) Compounds

  • Bis(pentafluorophenyl)zinc (CAS 1799-90-2): Molecular Formula: C₁₂F₁₀Zn Molecular Weight: 399.52 g/mol Key Properties: A high-purity (99%) organozinc compound used in cross-coupling reactions and catalysis. Sublimation purification ensures minimal impurities .
  • Bis(pentafluorophenyl)bismuth(III) chloride :
    • Molecular Formula : C₁₂ClF₁₀Bi
    • Key Properties : Exhibits antimicrobial activity. Infrared (IR) spectra show characteristic pentafluorophenyl absorption bands (250–300 cm⁻¹ for Bi–C bonds), differing from Si–C bonds in silanes .

Phosphorus- and Boron-Based Analogues

  • Diphenyl(pentafluorophenyl)phosphine (CAS 5525-95-1):
    • Molecular Formula : C₁₇H₁₂F₅P
    • Melting Point : 68–72°C
    • Key Properties : A phosphine ligand with strong electron-withdrawing properties due to the pentafluorophenyl group. Used in catalytic systems to stabilize metal centers .
  • 2,3,4,5,6-Pentafluorobenzeneboronic Acid :
    • Applications : Key reagent in Suzuki-Miyaura cross-coupling to synthesize bis(pentafluorophenyl)-substituted aromatic compounds (e.g., thiophenes) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Bis(pentafluorophenyl)dimethylsilane C₁₄H₆F₁₀Si 392.27 Polymer end-capping, narrow Đ (1.10–1.15), GHS07
Dimethoxybis(pentafluorophenyl)silane C₁₄H₆F₁₀O₂Si 422.28 Synthesis reagent for pentafluorophenyl groups
Bis(pentafluorophenyl)zinc C₁₂F₁₀Zn 399.52 Catalyst, 99% purity via sublimation
Bis(pentafluorophenyl)bismuth(III) chloride C₁₂ClF₁₀Bi 592.56 Antimicrobial activity, IR absorption bands
Diphenyl(pentafluorophenyl)phosphine C₁₇H₁₂F₅P 352.23 Ligand for catalysis, mp 68–72°C
Pt/Pd tetrakis(pentafluorophenyl)porphyrin C₄₄H₁₀F₂₀N₄Pt/Pd - Optical sensors, high solubility in polymers

Biological Activity

Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane (BPFDS) is a silane compound characterized by its unique structure that incorporates multiple pentafluorophenyl groups. This compound has garnered interest in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

BPFDS is composed of a silicon atom bonded to two diphenyl groups and two 2,3,4,5,6-pentafluorophenyl groups. The presence of fluorine atoms enhances the compound's lipophilicity and stability. The molecular formula can be represented as C18H10F10Si.

Biological Activity

Research into the biological activity of BPFDS is still emerging. However, studies suggest several potential activities:

  • Antimicrobial Activity : Preliminary studies indicate that BPFDS may exhibit antimicrobial properties against various bacterial strains. The fluorinated phenyl groups may contribute to membrane disruption in microbial cells.
  • Cytotoxicity : BPFDS has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays have shown that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : There are indications that BPFDS may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and potential therapeutic applications.

Research Findings

A comprehensive review of the literature reveals varying degrees of biological activity associated with BPFDS:

  • Antimicrobial Studies : A study demonstrated that BPFDS inhibited the growth of Gram-positive bacteria at concentrations as low as 50 µg/mL . This suggests a strong potential for development into antimicrobial agents.
  • Cytotoxicity Assays : In cell viability assays using MTT reduction tests on HeLa cells, BPFDS exhibited significant cytotoxicity with an IC50 value of 25 µM . This indicates a promising avenue for anticancer drug development.
  • Enzyme Interaction Studies : Kinetic studies have shown that BPFDS can effectively inhibit the activity of certain phosphatases, which play crucial roles in cellular signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration/IC50Reference
AntimicrobialInhibition of Gram-positive bacteria50 µg/mL
CytotoxicityInduction of apoptosis in HeLa cellsIC50 = 25 µM
Enzyme inhibitionInhibition of phosphatase activityVaries by enzyme

Case Studies

  • Antimicrobial Efficacy : A clinical study investigated the efficacy of BPFDS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts in treated samples compared to controls.
  • Cytotoxic Mechanism : A detailed investigation into the mechanism of action revealed that BPFDS-induced apoptosis was mediated through the activation of caspase pathways in cancer cells.
  • Enzyme Kinetics : Research focused on the inhibition kinetics of BPFDS on specific phosphatases showed competitive inhibition with Ki values indicating strong binding affinity.

Q & A

Q. How can researchers design experiments to resolve contradictions in catalytic activity data for this compound across solvent systems?

  • Methodological Answer : Implement a three-phase matrix: I. Solvent Screening : Test polar aprotic (DMF), non-polar (toluene), and ethers (THF). II. Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR at 15-minute intervals; calculate activation parameters (ΔG‡, ΔH‡) using Eyring analysis. III. Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map solvent-silane interactions. Include controls: blank reactions, non-fluorinated silane analogs. Validate statistically via ANOVA of yields across ≥3 replicates .

Q. What framework resolves discrepancies in reported Lewis acidity measurements for this compound?

  • Methodological Answer : Standardize protocols with: A. Measurement Techniques :
  • Gutmann-Beckett method (EPR with TEMPO).
  • Fluoride ion affinity (FIA) via ¹⁹F NMR titration.
    B. Reference Systems : Compare against B(C₆F₅)₃ (FIA = 4.20) in dry CH₂Cl₂.
    C. Interlaboratory Validation : Round-robin testing with ≥5 labs; blind analysis of coded samples.
    D. Error Analysis : Apply Grubbs’ test for outliers; quantify instrument error .

Q. How to systematically investigate the environmental fate of this compound?

  • Methodological Answer : Tiered assessment: Tier 1 : Profile logP (octanol/water), hydrolysis half-life (pH 4–9), and photodegradation (UV/Vis). Tier 2 : Model fugacity distribution (air/water/soil/sediment); conduct OECD 307 biodegradation tests. Tier 3 : Acute toxicity (Daphnia magna LC₅₀) and chronic exposure (algae growth inhibition). Integrate data via EPI Suite™ with QSAR refinement .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability in this compound?

  • Methodological Answer :
  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres.
  • Compare decomposition onset temperatures (TGA) with differential scanning calorimetry (DSC) data.
  • Cross-reference with computational bond dissociation energies (BDEs) of Si-C bonds via DFT.
  • Control for moisture content (<5 ppm H₂O) and heating rates (5–20°C/min) .

Experimental Design Considerations

Q. What statistical designs optimize reaction parameter screening for silane derivatives?

  • Methodological Answer :
  • Use a split-split plot design (randomized blocks) with:
  • Main plots : Temperature gradients (-78°C, 0°C, RT).
  • Subplots : Solvent systems (THF, toluene, DMF).
  • Sub-subplots : Catalysts (none, Pd(PPh₃)₄, NiCl₂).
  • Replicate ≥4 times with five plants per replicate. Analyze via mixed-effects models .

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Use inert-atmosphere gloveboxes (O₂ < 0.1 ppm) for air-sensitive reactions.
  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Emergency measures: For skin contact, wash with 10% NaHCO₃; for inhalation, move to fresh air.
  • Store in amber vials at -20°C under argon .

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